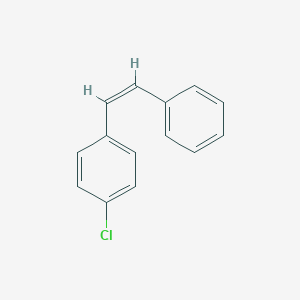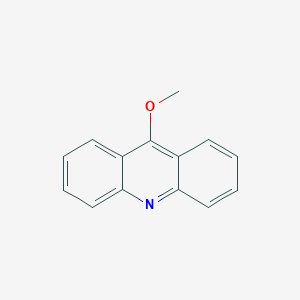
9-Methoxyacridine
Übersicht
Beschreibung
9-Methoxyacridine is a chemical compound with the molecular formula C14H11NO and a molecular weight of 209.2432 . It is also known by other names such as Acridine, 9-methoxy- .
Synthesis Analysis
The synthesis of 9-Methoxyacridine derivatives has been reported in various studies. For instance, a novel 9-azido derivative of acridine was prepared through the reaction of 9-methoxyacridine with N3CH2CH2NH2 . Another study reported the synthesis of 2-(9-oxoacridin-10(9H)-yl)-N-phenylacetamides .Molecular Structure Analysis
The molecular structure of 9-Methoxyacridine was determined via single-crystal X-ray diffraction . The InChI code for 9-Methoxyacridine is 1S/C14H11NO/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 .Chemical Reactions Analysis
9-Methoxyacridine has been used in various chemical reactions. For example, it was used in a copper (I)-catalyzed azide-alkyne cycloaddition reaction with cobalt bis(dicarbollide)-based terminal alkynes to give the target 1,2,3-triazoles .Physical And Chemical Properties Analysis
9-Methoxyacridine has a molecular weight of 209.25 . It is also known by its IUPAC name, 9-acridinyl methyl ether .Wissenschaftliche Forschungsanwendungen
1. Antiparasitic Properties
9-Methoxyacridine and its derivatives have demonstrated significant antiparasitic properties. Studies have shown that compounds in the 2-methoxyacridine series, including their dimeric and tetrameric derivatives, exhibit strong in vitro antiparasitic properties against organisms like Leishmania infantum. The antileishmanial activity depends on the nature of both 7- and 9-substituted groups in monoacridines, and the length of the linker among bis- and tetra-acridines (Di Giorgio et al., 2003).
2. Colorimetric Assays
9-Methoxyacridine has been utilized in colorimetric assays for specific drugs. For example, a colorimetric assay for hydralazine hydrochloride was developed using the interaction of the drug with 9-methoxyacridine. This assay is effective for determining hydralazine in pharmaceutical dosage forms (Stewart & Parks, 1983).
3. Antimalarial and Antitrypanosomal Activities
Bis(9-amino-6-chloro-2-methoxyacridines) have been synthesized and tested for their in vitro activity against the erythrocytic stage of Plasmodium falciparum and other parasites. Results showed the importance of the nature of the linker for antiparasitic activity and cytotoxicity, suggesting potential use in malaria treatment (Girault et al., 2000).
4. Fluorescence Probes for Drug-Protein Binding Studies
Acridine derivatives, including 9-methoxyacridine, have been studied for their fluorescence characteristics in various solvents and in mixtures with bovine serum albumin. These studies are crucial for understanding drug-protein interactions (Ma, Hsu, & Luzzi, 1974).
5. Ribosome Biogenesis Inhibition
9-Aminoacridine, a related compound, has been found to inhibit both the transcription and processing of ribosomal RNA precursors, impacting ribosome biogenesis in mammalian cells. This has implications for the development of new ribosome biogenesis inhibitors (Anikin & Pestov, 2022).
6. Antimycobacterial Activity
Studies have shown that synthetic acridine derivatives, including 9-methoxyacridine, exhibit antimycobacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis. This suggests their potential as novel treatments for tuberculosis (Bunalema et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-methoxyacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBWKWDAMIJZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=CC2=NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144856 | |
| Record name | 9-Methoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methoxyacridine | |
CAS RN |
10228-90-7 | |
| Record name | 9-Methoxyacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010228907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC221435 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Methoxyacridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPC8RDS67E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



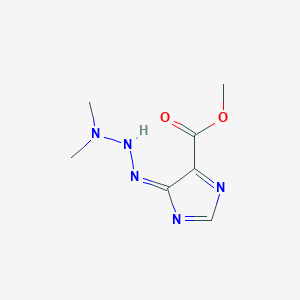
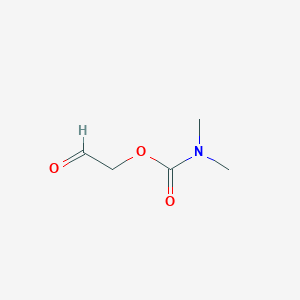
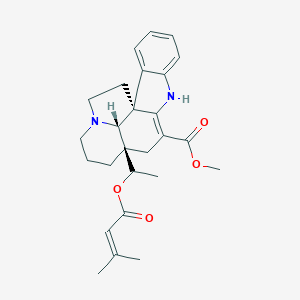
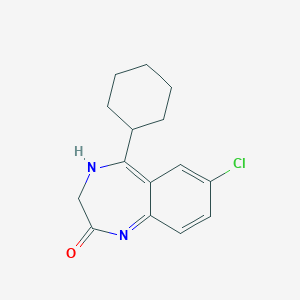
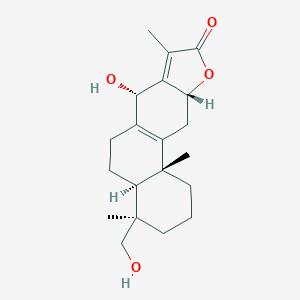
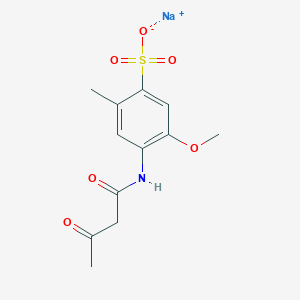
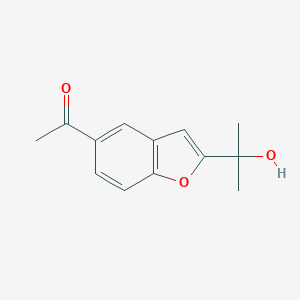
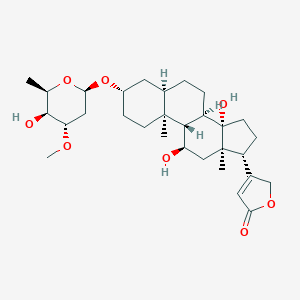
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
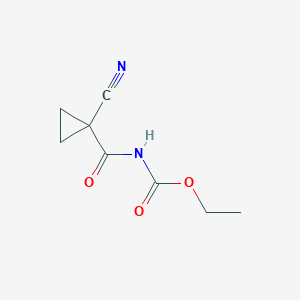
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)
